2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide
Description
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide characterized by a benzene ring substituted with two bromine atoms at positions 2 and 6, a fluorine atom at position 4, and a methylated sulfonamide group at position 1. Its reactivity and stability are influenced by the steric and electronic effects of the substituents, which differentiate it from related compounds .
Properties
Molecular Formula |
C7H6Br2FNO2S |
|---|---|
Molecular Weight |
347.00 g/mol |
IUPAC Name |
2,6-dibromo-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6Br2FNO2S/c1-11-14(12,13)7-5(8)2-4(10)3-6(7)9/h2-3,11H,1H3 |
InChI Key |
DRILYMJBKOVKQL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1Br)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the bromination and sulfonation of a fluorinated benzene derivative. The reaction conditions often require the use of bromine and sulfuric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the initial preparation of intermediates followed by their subsequent transformation into the final product. These methods are designed to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to these targets. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as a pharmacologically active compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide with analogous sulfonamide derivatives, focusing on substituent effects, crystallographic data, and functional applications.
Table 1: Substituent and Functional Group Comparison
Key Observations:
- Halogenation Patterns: The target compound features bromine (Br) at positions 2 and 6, contrasting with chlorinated analogs like tolylfluanid and dichlofluanid.
- Sulfonamide vs. Sulfenamide/Sulfonyl Groups : The N-methyl sulfonamide group in the target compound differs from the methanesulfenamide (S=NH) group in dichlofluanid. Sulfonamides generally exhibit higher thermal stability and hydrogen-bonding capacity, which may influence crystallization behavior or biological target binding .
Crystallographic and Computational Analysis
The Mercury CSD 2.0 software () enables advanced visualization and comparison of crystal structures. Key metrics might include:
- Intermolecular Interactions : Halogen bonding (C-Br···O/N) in the target compound vs. C-Cl···O/N in chlorinated analogs.
- Packing Efficiency : Bromine’s bulkiness may reduce packing density compared to chlorine-substituted structures.
- Void Analysis : Larger substituents (Br vs. Cl) could create distinct void spaces, impacting material properties .
Biological Activity
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, along with data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which can significantly influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 292.0 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆Br₂FNO₂S |
| Molecular Weight | 292.0 g/mol |
| IUPAC Name | 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that sulfonamides, including 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide, exhibit antimicrobial activity. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth effectively, suggesting a potential role in treating infections caused by resistant strains .
Anticancer Activity
Recent investigations have explored the anticancer properties of sulfonamide compounds. For instance, a related study highlighted that certain sulfonamide derivatives could inhibit cell proliferation in various cancer cell lines, including those associated with lung cancer . Although specific data on 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is limited, its structural analogs have shown promising results.
The biological activity of 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is hypothesized to involve the inhibition of specific enzymes or pathways critical for bacterial survival or cancer cell proliferation. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria . This inhibition leads to a depletion of folate and subsequently disrupts bacterial DNA synthesis.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study assessing various sulfonamides against Gram-positive and Gram-negative bacteria, it was found that compounds with similar structures to 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Studies : A related compound demonstrated an IC50 value of 3.14 µM against A549 lung cancer cells, indicating potential for therapeutic applications in oncology . While direct studies on 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide are necessary to confirm similar effects, its structural characteristics suggest it may possess comparable activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
